molecular formula C24H29Cl2N3O B14716109 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride CAS No. 23419-44-5

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride

Cat. No.: B14716109
CAS No.: 23419-44-5
M. Wt: 446.4 g/mol
InChI Key: WIVWKTMZHAWXIQ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with m-chlorophenyl, diisopropylaminoethyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution Reactions: The introduction of the m-chlorophenyl, diisopropylaminoethyl, and phenyl groups is achieved through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This includes using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(dimethylamino)ethyl)-4-phenyl-, hydrochloride
  • 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diethylamino)ethyl)-4-phenyl-, hydrochloride

Uniqueness

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The diisopropylaminoethyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

23419-44-5

Molecular Formula

C24H29Cl2N3O

Molecular Weight

446.4 g/mol

IUPAC Name

6-(3-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-phenylpyridazin-3-one;hydrochloride

InChI

InChI=1S/C24H28ClN3O.ClH/c1-17(2)27(18(3)4)13-14-28-24(29)22(19-9-6-5-7-10-19)16-23(26-28)20-11-8-12-21(25)15-20;/h5-12,15-18H,13-14H2,1-4H3;1H

InChI Key

WIVWKTMZHAWXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1C(=O)C(=CC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3)C(C)C.Cl

Origin of Product

United States

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